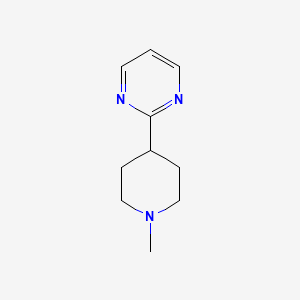
2-(1-Methylpiperidin-4-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Methylpiperidin-4-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylpiperidin-4-yl)pyrimidine typically involves the coupling of a pyrimidine derivative with a piperidine derivative. One common method includes the reaction of 4-methylpiperidine with a pyrimidine derivative under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process might also involve the use of catalysts to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
2-(1-Methylpiperidin-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amines .
科学的研究の応用
2-(1-Methylpiperidin-4-yl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific chemical properties
作用機序
The mechanism of action of 2-(1-Methylpiperidin-4-yl)pyrimidine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .
類似化合物との比較
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)quinoline
- 2-(1-Methylpiperidin-4-yl)benzimidazole
- 2-(1-Methylpiperidin-4-yl)thiazole
Uniqueness
2-(1-Methylpiperidin-4-yl)pyrimidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological profiles, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
2-(1-methylpiperidin-4-yl)pyrimidine |
InChI |
InChI=1S/C10H15N3/c1-13-7-3-9(4-8-13)10-11-5-2-6-12-10/h2,5-6,9H,3-4,7-8H2,1H3 |
InChIキー |
CCUXGZAPXULFNF-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(CC1)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


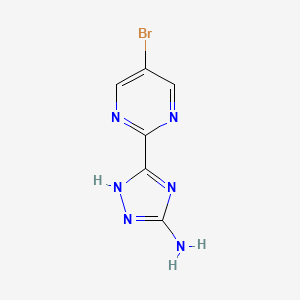
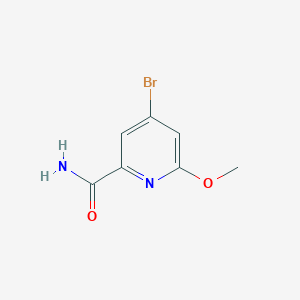
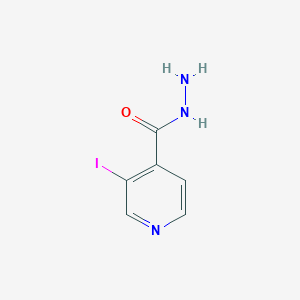
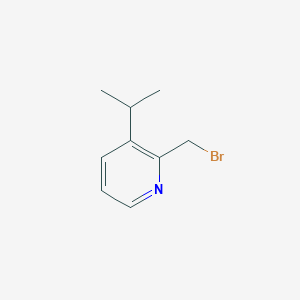
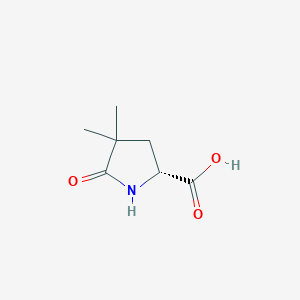

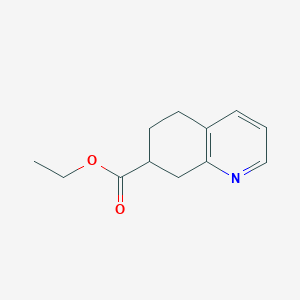
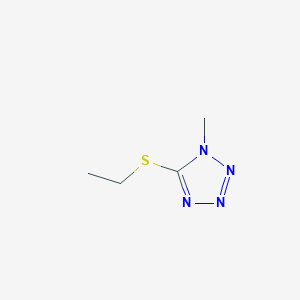
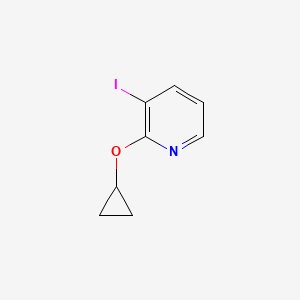
![1-(4-Bromothieno[2,3-c]pyridin-2-yl)ethanone](/img/structure/B13674136.png)

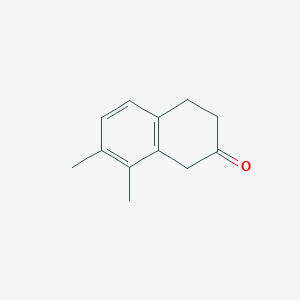
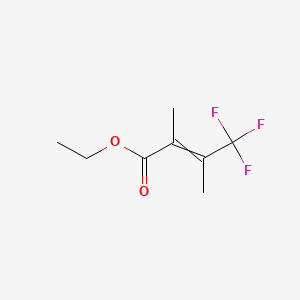
![6-Bromo-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13674167.png)
